molecular formula C26H24N6O3 B2596349 2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide CAS No. 1111990-93-2

2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide

Cat. No.: B2596349
CAS No.: 1111990-93-2
M. Wt: 468.517
InChI Key: GWBRITYPTMVDEH-UHFFFAOYSA-N
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Description

This compound is a pyrimido[5,4-b]indole derivative featuring a 3-cyclopropyl-1,2,4-oxadiazole moiety and an N-(3-methylphenyl)acetamide side chain. The cyclopropane group on the oxadiazole ring may enhance metabolic stability and binding affinity due to its rigid, lipophilic nature . The 8-methyl substitution on the pyrimidoindole core could influence steric interactions, while the 3-methylphenyl acetamide may improve solubility and pharmacokinetic properties .

Properties

IUPAC Name

2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O3/c1-15-4-3-5-18(10-15)28-21(33)12-32-20-9-6-16(2)11-19(20)23-24(32)26(34)31(14-27-23)13-22-29-25(30-35-22)17-7-8-17/h3-6,9-11,14,17H,7-8,12-13H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBRITYPTMVDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=NC(=NO5)C6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide involves multiple steps, each requiring specific reagents and conditions. One common approach is as follows:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Acetamide Group Reactivity

The terminal acetamide moiety (-NHCO-) undergoes characteristic reactions:

Reaction TypeConditions/ReagentsProducts/OutcomesNotes
Hydrolysis Acidic (HCl/H₂O, reflux) or basic (NaOH, Δ) conditionsCarboxylic acid derivative (R-COOH\text{R-COOH})Yields depend on steric hindrance from the pyrimidoindole core.
Nucleophilic Substitution Grignard reagents (RMgX) or amines (R₂NH)Substituted amides or ureasLimited by the electron-withdrawing oxadiazole group.

Oxadiazole Ring Transformations

The 1,2,4-oxadiazole ring is susceptible to electrophilic and ring-opening reactions:

Reaction TypeConditions/ReagentsProducts/OutcomesNotes
Electrophilic Aromatic Substitution HNO₃/H₂SO₄ (nitration)Nitro-oxadiazole derivativesOccurs at the 5-position of oxadiazole.
Ring-Opening H₂O/H⁺ or NH₃/ΔUrea or amidine derivativesCyclopropane substituent stabilizes intermediates.

Cyclopropane Reactivity

The cyclopropyl group attached to the oxadiazole exhibits strain-driven reactivity:

Reaction TypeConditions/ReagentsProducts/OutcomesNotes
Oxidation O₃, KMnO₄Cyclopropane diol or ketoneRequires harsh conditions due to steric protection.
Ring-Opening Br₂/CCl₄ or H₂/Pd-CBrominated or hydrogenated productsLimited by the fused heterocyclic system.

Pyrimidoindole Core Reactions

The pyrimido[5,4-b]indol-4-one core participates in condensation and redox reactions:

Reaction TypeConditions/ReagentsProducts/OutcomesNotes
Condensation Aldehydes (RCHO), acid catalysisSpirocyclic derivativesFavored at the C5 position adjacent to the acetamide.
Reduction NaBH₄ or LiAlH₄DihydropyrimidoindolePartial saturation alters π-conjugation.

Comparative Reactivity with Structural Analogs

Key differences in reactivity compared to related compounds:

CompoundStructural FeatureReactivity Profile
N-(4-methylphenyl) analog Para-methyl substitutionEnhanced acetamide hydrolysis due to reduced steric hindrance
N-(4-ethylphenyl) analog Ethyl substituentSlower nucleophilic substitution at oxadiazole due to increased bulk

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial activity. Specifically, derivatives of pyrimidoindole have shown efficacy against various bacterial strains.

Case Study: Antibacterial Evaluation
A study conducted on related compounds demonstrated minimal inhibitory concentrations (MIC) ranging from 37.9 to 113.8 μM against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The modifications in the indole structure were found to significantly influence their antibacterial efficacy.

Anticancer Activity

The anticancer potential of pyrimidoindole derivatives has been extensively studied. In vitro analyses suggest that these compounds can induce apoptosis in cancer cell lines by targeting critical signaling pathways like PI3K/AKT/mTOR.

Research Findings

  • Cell Cycle Arrest : Similar compounds have demonstrated the ability to block the cell cycle at the G2/M phase, leading to increased apoptosis in colorectal cancer cells.
  • Mechanism of Action : The cytotoxicity observed is often linked to the inhibition of key proteins involved in cell survival, indicating that this compound may exhibit analogous mechanisms.

Potential Applications

  • Drug Development : Given its promising biological activities, this compound could serve as a lead structure for the development of new antimicrobial and anticancer agents.
  • Research Tool : Its unique chemical properties make it suitable for use as a research tool in studying specific biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The oxadiazole and indole moieties are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to therapeutic effects such as the inhibition of viral replication, reduction of inflammation, or induction of cancer cell apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs (pyrimidoindole/oxadiazole cores, acetamide side chains) but differ in substituents, leading to variations in bioactivity and physicochemical properties.

N-(4-acetylphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide (CAS 1115921-10-2)

  • Key Differences :
    • Oxadiazole substituent: Ethyl (vs. cyclopropyl in the target compound).
    • Acetamide group: N-(4-acetylphenyl) (vs. N-(3-methylphenyl)).
  • Implications: The ethyl group may reduce metabolic stability compared to cyclopropane due to increased flexibility and susceptibility to oxidation .

N-[(3-methoxyphenyl)methyl]-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide (CAS 1111988-89-6)

  • Key Differences :
    • Oxadiazole substituent: Methyl (vs. cyclopropyl).
    • Acetamide group: N-[(3-methoxyphenyl)methyl] (vs. N-(3-methylphenyl)).
  • Implications :
    • The methyl group on oxadiazole may decrease lipophilicity and binding affinity compared to cyclopropyl .
    • The benzyl-methoxy substitution could improve CNS penetration but increase CYP450 interaction risks .

BI 665915 (Oxadiazole-containing FLAP Inhibitor)

  • Key Differences: Core structure: Pyrazole-pyridinone (vs. pyrimidoindole). Substituents: Cyclopropyl group retained on oxadiazole.
  • Implications: Retaining cyclopropane correlates with improved DMPK profiles (low clearance, CYP3A4 stability) .

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide

  • Key Differences :
    • Heterocycle: 1,3,4-thiadiazole (vs. 1,2,4-oxadiazole).
    • Core substitution: Sulfanyl linkage (vs. methylene).
  • Implications :
    • Thiadiazole’s sulfur atom may enhance π-stacking interactions but reduce metabolic stability compared to oxadiazole .
    • Sulfanyl groups could increase oxidative stress risks in vivo .

Research Implications

  • Cyclopropane Advantage : The cyclopropyl group in the target compound likely confers superior metabolic stability and target engagement compared to ethyl/methyl analogs, as seen in BI 665915 .
  • Acetamide Optimization : The 3-methylphenyl group balances lipophilicity and solubility, avoiding polar pitfalls of acetyl/methoxy substitutions .
  • Therapeutic Potential: Structural parallels to FLAP inhibitors and anti-exudative agents (e.g., diclofenac analogs ) suggest anti-inflammatory applications. Further in vitro assays (e.g., LTB4 inhibition) are warranted.

Biological Activity

The compound 2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrimidoindole core with a cyclopropyl-substituted oxadiazole moiety. The presence of these functional groups is significant as they contribute to the compound's biological activity.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit notable antimicrobial properties. For instance, compounds containing the 1,2,4-oxadiazole structure have shown effectiveness against various bacterial strains. A study demonstrated that similar oxadiazole derivatives had strong bactericidal effects against Staphylococcus aureus and other Gram-positive bacteria . The mechanism of action is hypothesized to involve interference with biofilm formation and bacterial transcription processes.

Cytotoxicity

Cytotoxicity assays conducted on L929 mouse fibroblast cells revealed that certain derivatives of oxadiazoles exhibit low cytotoxic effects while maintaining antimicrobial efficacy. This suggests a favorable therapeutic index for these compounds . In contrast, some derivatives were found to enhance cell viability at specific concentrations, indicating potential applications in cancer therapy .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds similar to the one have been shown to inhibit enzymes such as acetylcholinesterase and urease, which are critical in various physiological processes .
  • Receptor Modulation : The structural components suggest potential interactions with muscarinic receptors (M1), where some derivatives act as partial agonists or antagonists .
  • Antibacterial Mechanisms : The presence of the oxadiazole ring is linked to mechanisms that disrupt microbial cell walls and inhibit essential metabolic pathways in bacteria .

Study 1: Antimicrobial Efficacy

A recent study synthesized various oxadiazole derivatives and tested their efficacy against resistant bacterial strains. The results showed that certain compounds exhibited Minimum Inhibitory Concentrations (MIC) lower than traditional antibiotics like ciprofloxacin, highlighting their potential as novel antimicrobial agents .

CompoundMIC (µg/mL)Activity Against
Compound A0.045Mycobacterium tuberculosis
Compound B0.1Staphylococcus aureus
Compound C0.25E. coli

Study 2: Cytotoxicity Profile

Another investigation assessed the cytotoxic effects of synthesized oxadiazole derivatives on various cancer cell lines. Some compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a targeted therapeutic approach.

CompoundCell LineIC50 (µM)
Compound DA549 (Lung Cancer)50
Compound EHepG2 (Liver Cancer)75
Control DrugCisplatin10

Q & A

Basic: What are the recommended synthetic routes and purification methods for this compound?

Methodological Answer:
The synthesis of structurally related heterocyclic acetamides typically involves multi-step protocols. Key steps include:

  • Condensation reactions : Refluxing intermediates (e.g., oxadiazoles or indole derivatives) with chloroacetyl chloride in the presence of triethylamine, followed by TLC monitoring .
  • Recrystallization : Purification using solvents like pet-ether or DMF/acetic acid mixtures to isolate crystalline products .
  • Thiolation : For derivatives requiring sulfur incorporation, sodium acetate-catalyzed thiolation in acetic acid is effective .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR and NMR : Confirm functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) and regioselectivity of substituents .
  • Mass spectrometry : Validate molecular weight (e.g., EIMS for fragmentation patterns) .
  • Elemental analysis : Ensure purity (>95%) by matching experimental and theoretical C/H/N ratios .

Basic: How can solubility and stability be optimized for in vitro assays?

Methodological Answer:

  • Solubility screening : Test polar aprotic solvents (e.g., DMSO) and aqueous buffers adjusted to pH 6–8, as oxadiazole and pyrimidine motifs often require protonation for solubility .
  • Stability studies : Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity) and optimize storage at –20°C in inert atmospheres .

Advanced: How can computational methods improve reaction design for this compound?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in cyclopropane-oxadiazole coupling .
  • Reaction path search : Apply algorithms (e.g., GRRM) to identify low-energy pathways and reduce trial-and-error experimentation .
  • Machine learning : Train models on existing heterocyclic reaction databases to optimize solvent/base combinations .

Advanced: What strategies are used to resolve contradictions between computational predictions and experimental yields?

Methodological Answer:

  • Feedback loops : Integrate failed experimental data into computational models to refine activation energy barriers .
  • Sensitivity analysis : Identify critical parameters (e.g., steric effects in cyclopropane substituents) that deviate from idealized models .

Advanced: How can enzyme inhibition assays be designed for this compound?

Methodological Answer:

  • Target selection : Prioritize kinases or oxidoreductases, as indole-acetamide hybrids often inhibit these enzymes .
  • Kinetic assays : Use fluorescence-based substrates (e.g., NADH depletion for oxidoreductases) with IC₅₀ determination via dose-response curves .
  • Control experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay robustness .

Advanced: What methodologies address low regioselectivity in oxadiazole-indole coupling?

Methodological Answer:

  • Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer cyclopropane or oxadiazole positioning .
  • Microwave-assisted synthesis : Enhance kinetic control to favor desired regioisomers .

Advanced: How can AI-driven automation enhance synthesis scalability?

Methodological Answer:

  • Autonomous labs : Implement robotic platforms for high-throughput screening of reaction conditions (e.g., solvent/base ratios) .
  • Real-time analytics : Couple inline NMR or IR with AI algorithms to dynamically adjust reaction parameters .

Advanced: What structural modifications improve metabolic stability?

Methodological Answer:

  • Isotere replacement : Substitute labile ester groups with oxadiazole or triazole rings to reduce CYP450-mediated degradation .
  • Deuterium incorporation : Stabilize α-acetamide positions via deuterium exchange to slow oxidative metabolism .

Advanced: How are conflicting bioactivity data reconciled across studies?

Methodological Answer:

  • Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL) and apply statistical weighting to account for assay variability .
  • Structural benchmarking : Compare crystallographic data (if available) to verify binding conformations .

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